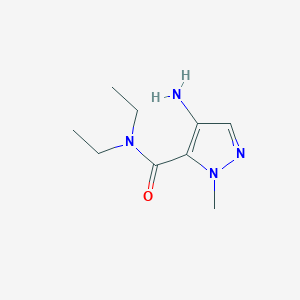![molecular formula C26H32N2O10 B2939354 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1396844-24-8](/img/structure/B2939354.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neuropeptide Y5 Antagonism for Obesity Treatment
Research has identified a benzoxazine derivative as a moderate affinity neuropeptide Y5 (NPY Y5) receptor antagonist. A series of 2-benzoxazinone derivatives, including compounds related to the target chemical structure, demonstrated potent and selective NPY Y5 antagonism. These compounds showed nanomolar binding affinities for the NPY Y5 receptor and functional antagonism in forskolin-induced cyclic AMP tests, indicating potential in obesity treatment (Torrens et al., 2005).
Antimicrobial Nano-Materials
A study on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives revealed their significant antimicrobial activities against pathogenic bacteria and Candida species. This research suggests that compounds structurally related to the target chemical could be effective against fungal infections, particularly in Candida species (Mokhtari & Pourabdollah, 2013).
Chemical Reactions of Amide Homologs
Research on N-Benzylidene-α-acetamidobenzylamine and its reaction with dialkylamines in the presence of methylamine or ammonia provides insights into the formation of compounds like N-(α-dialkylaminobenzyl) acetamides. This study contributes to understanding the chemical behavior of compounds structurally similar to the target chemical (Sekiya & Ito, 1963).
Antimicrobial and Enzyme Inhibition Properties
A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their antimicrobial activities and enzyme inhibition properties. These compounds, structurally related to the target chemical, showed promising activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase (Khalid et al., 2014).
Dual Inhibitor for Cholinesterase and Monoamine Oxidase
N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, structurally analogous to the target compound, was identified as a new dual inhibitor for cholinesterase and monoamine oxidase. This demonstrates the potential of similar compounds in therapeutic applications (Bautista-Aguilera et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6.C2H2O4/c1-28-20-9-18(10-21(12-20)29-2)15-30-14-17-5-7-26(8-6-17)13-24(27)25-19-3-4-22-23(11-19)32-16-31-22;3-1(4)2(5)6/h3-4,9-12,17H,5-8,13-16H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYGYYCSTHREHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


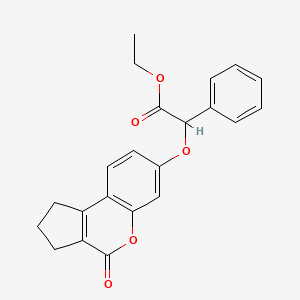
![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)
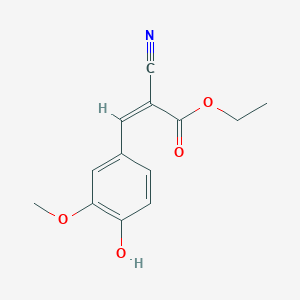
![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939279.png)



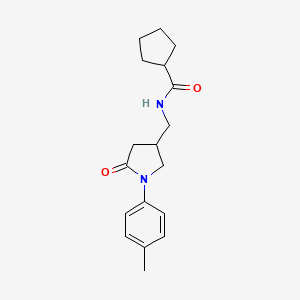
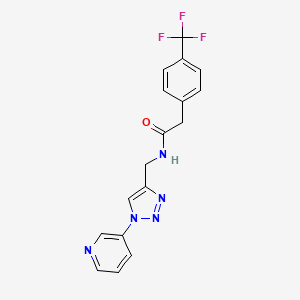
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2939288.png)
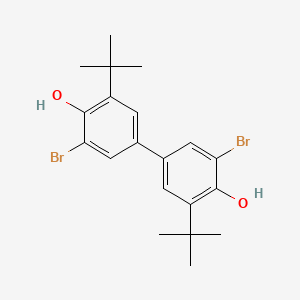
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2939290.png)
